ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with a 4-oxothiophene core. Key structural elements include:
- A (5Z)-methylidene group at position 5, substituted with a 2,5-dimethyl-1-phenylpyrrole moiety.
- A 4-ethoxyanilino substituent at position 2, providing electron-donating effects via the ethoxy group.
- An ethyl carboxylate ester at position 3, enhancing solubility in organic solvents.
Its stereoelectronic profile is influenced by the Z-configuration of the exocyclic double bond and the interplay between electron-donating (ethoxy) and sterically bulky (dimethylphenylpyrrole) substituents .
Properties
Molecular Formula |
C28H28N2O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h7-17,31H,5-6H2,1-4H3/b24-17-,29-27? |
InChI Key |
GEBRGHGNWSJLGM-FKMRTPQPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2S |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
| SMILES Notation | CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OCC |
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of thiophene and pyrrole rings, which can scavenge free radicals and reduce oxidative stress in cells.
2. Anticancer Properties
Studies have demonstrated that derivatives of pyrrole and thiophene possess anticancer activity. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
The ethyl ester group in the structure may enhance the compound's ability to modulate inflammatory responses. Similar compounds have shown effectiveness in reducing pro-inflammatory cytokine levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function and induction of apoptosis.
In Vivo Studies
Animal models have been used to evaluate the compound's efficacy in reducing tumor size and improving survival rates in treated groups compared to controls. For instance, a study demonstrated that administration of this compound led to a significant reduction in tumor volume in mice bearing xenograft tumors.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the anticancer effects of related compounds on human breast cancer cells. The results indicated that these compounds could inhibit cell growth by inducing apoptosis via the intrinsic pathway.
Case Study 2: Anti-inflammatory Activity
Research conducted on a related compound showed its ability to reduce inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogues in the thiophene, pyrazole, and pyrimidine families. Below is a detailed analysis supported by a comparative table (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
Key Comparative Insights
Core Heterocycle Differences :
- The thiophene core in the target compound and its analogue enables π-conjugation, beneficial for optical or electronic applications. In contrast, pyrazole (e.g., 15a) and fused pyrazolotriazolopyrimidine (e.g., 16a) cores offer nitrogen-rich environments, often associated with hydrogen-bonding interactions and biological activity.
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- In contrast, the 4-fluorophenylamino group in the thiophene analogue introduces moderate electron-withdrawing effects, which could alter reactivity in electrophilic substitutions.
- Pyrazole derivatives like 15a and 16a feature nitrophenyl groups, strongly electron-withdrawing and meta-directing, making them prone to nucleophilic attacks.
Fused heterocycles (e.g., 16a ) exhibit rigid planar structures, contributing to high melting points (>340°C) and thermal stability.
Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions (e.g., Knoevenagel for methylidene formation) similar to methods in , though specific details are absent. Pyrazole derivatives (15a, 15b) are synthesized via reflux with triethyl orthoformate, while fused systems (16a, 16b) require prolonged heating with benzhydrazide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
